molecular formula C9H7NO B3232644 2,3-Dihydrobenzofuran-7-carbonitrile CAS No. 134401-94-8

2,3-Dihydrobenzofuran-7-carbonitrile

Cat. No. B3232644
M. Wt: 145.16 g/mol
InChI Key: APIKZMSFECOLHI-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-7-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological activities.

Scientific Research Applications

2,3-Dihydrobenzofuran-7-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. The compound has also been studied for its potential use as a scaffold for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of 2,3-Dihydrobenzofuran-7-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its pharmacological activities through the modulation of various cellular pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the p38 mitogen-activated protein kinase (MAPK) pathway.

Biochemical And Physiological Effects

2,3-Dihydrobenzofuran-7-carbonitrile has been reported to have several biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3-Dihydrobenzofuran-7-carbonitrile in lab experiments is its relatively simple synthesis method. The compound is also readily available and can be purchased from chemical suppliers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of 2,3-Dihydrobenzofuran-7-carbonitrile. One potential direction is the development of new derivatives of the compound with improved pharmacological activities. Another direction is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, the compound's mechanism of action could be further elucidated through the use of advanced biochemical and molecular biology techniques.

properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIKZMSFECOLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-7-carbonitrile

Synthesis routes and methods

Procedure details

To a suspension of (2) (10 g, 61.28 mmol) i dry toluene (50 ml) was added SOCl2 (12 ml, 164.92 mmol) under N2. The reaction mixture was heated to 70° C. for 1 h. and then to 90° C. until TLC (AcOEt/Heptane 1:1) indicated complete reaction Water (20 ml) was slowly added to the ice cooled reaction mixture followed by 50% KOH until pH≈8. The organic layer was separated, and the aqueous layer was extracted with toluene (3×50 ml). The combined organic layers were washed with water (2×30 ml), brine (1×30 ml), dried (Na2SO4), and evaporated in vacuo to yield (3) as a solid (8.81 g, 99%). Recrystallization from abs. EtOH gave (3) as a white solid.
Name
( 2 )
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
AcOEt Heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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